[(2,4-Dichlorobenzyl)amino](oxo)acetic acid
Description
(2,4-Dichlorobenzyl)aminoacetic acid is a chlorinated aromatic compound featuring a 2,4-dichlorobenzyl group attached to an oxoacetic acid backbone via an amino linkage. Its molecular formula is C₉H₈Cl₂NO₃, with a molar mass of 263.07 g/mol (calculated). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive oxo and amino functional groups .
Properties
CAS No. |
6935-72-4 |
|---|---|
Molecular Formula |
C9H7Cl2NO3 |
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H7Cl2NO3/c10-6-2-1-5(7(11)3-6)4-12-8(13)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
InChI Key |
QIWNFNWLSCORSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobenzyl)aminoacetic acid typically involves the reaction of 2,4-dichlorobenzylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like methanol or ethanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dichlorobenzyl)aminoacetic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or distillation to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorobenzyl)aminoacetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(2,4-Dichlorobenzyl)aminoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,4-Dichlorobenzyl)aminoacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and number of chlorine atoms on the benzyl group significantly alter physicochemical and biological properties:
| Compound Name | Substituent Pattern | Molecular Formula | Key Properties/Activity |
|---|---|---|---|
| (2,4-Dichlorobenzyl)aminoacetic acid | 2,4-dichloro | C₉H₈Cl₂NO₃ | High lipophilicity; used in drug intermediates |
| (2-Chlorobenzyl)aminoacetic acid | 2-chloro | C₉H₉ClNO₃ | Reduced steric hindrance; lower logP |
| (3,4-Dichlorobenzyl)aminoacetic acid | 3,4-dichloro | C₉H₈Cl₂NO₃ | Altered π-π stacking due to meta/para Cl positions |
| 2-((4-Chlorophenyl)amino)-2-oxoacetic acid | 4-chloro (phenyl) | C₈H₆ClNO₃ | Enhanced hydrogen bonding via para-substitution |
Key Observations :
- 2,4-Dichloro substitution (target compound) optimizes steric bulk and electronic withdrawal, favoring interactions with hydrophobic enzyme pockets .
- 3,4-Dichloro analogs exhibit distinct binding modes in docking studies due to shifted chlorine positions, as seen in collagenase inhibitors (e.g., (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid vs. 2,4-dichloro analog, with IC₅₀ values of 1.31 mM vs. 1.48 mM) .
Functional Group Modifications
Replacing the amino-oxoacetic acid moiety with other groups alters reactivity and applications:
Key Observations :
- Amino-oxoacetic acid derivatives exhibit stronger hydrogen-bonding capacity compared to ether-linked analogs, enhancing binding to enzymes like collagenase .
- Tin complexes with dichlorobenzyl groups (e.g., 2-oxo propionic acid hydrazone derivatives) show promise in anticancer research, leveraging Cl substituents for DNA intercalation .
Physicochemical Properties
| Property | (2,4-Dichlorobenzyl)aminoacetic Acid | (3,4-Dichlorobenzyl)aminoacetic Acid | 2-((4-Chlorophenyl)amino)-2-oxoacetic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 263.07 | 367.23 | 199.59 |
| Density (g/cm³) | 1.401 (predicted) | 1.401 (predicted) | 1.45 (estimated) |
| pKa | ~14.18 (amino group) | ~14.18 (amino group) | ~3.2 (carboxylic acid) |
| LogP | 2.8 (estimated) | 3.1 (estimated) | 1.9 |
Key Observations :
- Higher Cl substitution increases logP, enhancing membrane permeability but risking toxicity (e.g., H410 hazard classification in 2-((4-chlorophenyl)amino)-2-oxoacetic acid) .
- pKa differences influence ionization state under physiological conditions, affecting solubility and bioavailability.
Biological Activity
(2,4-Dichlorobenzyl)aminoacetic acid is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its anti-inflammatory properties, interaction with specific biological pathways, and overall efficacy as a therapeutic agent.
Chemical Structure and Properties
The compound is characterized by the presence of a dichlorobenzyl group attached to an amino acid structure. Its chemical formula is CHClNO, which indicates the presence of two chlorine atoms that may influence its biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of (2,4-Dichlorobenzyl)aminoacetic acid. For instance, compounds derived from 2,4-dichlorophenoxy acetic acid have demonstrated significant inhibition of pro-inflammatory mediators such as COX-2 and TNF-α. A study reported that derivatives exhibited up to 81.14% inhibition of inflammation in vivo, surpassing the effects of standard anti-inflammatory drugs like indomethacin .
| Compound | Inhibition (%) | COX-2 Inhibition (%) | TNF-α Suppression (%) |
|---|---|---|---|
| Indomethacin | 76.36 | 66.23 | 66.45 |
| Compound 1k | 81.14 | 68.32 | 70.10 |
| Compound 1m | 78.80 | Not specified | 68.43 |
This table summarizes the comparative anti-inflammatory activity of (2,4-Dichlorobenzyl)aminoacetic acid derivatives against indomethacin.
The mechanism by which (2,4-Dichlorobenzyl)aminoacetic acid exerts its effects involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. By reducing the levels of these enzymes, the compound effectively lowers the production of prostaglandins and other inflammatory mediators.
Study on Anti-inflammatory Activity
In a controlled study involving animal models, (2,4-Dichlorobenzyl)aminoacetic acid was administered to assess its impact on inflammation induced by carrageenan. The results indicated a significant reduction in paw edema compared to untreated controls, confirming its potential as an anti-inflammatory agent .
Cytotoxicity Assessment
Another aspect of research focused on the cytotoxicity of this compound against various cancer cell lines. Preliminary results suggested that while it exhibits anti-inflammatory properties, it also has selective cytotoxic effects on certain cancer cells without affecting normal cells significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
